3-Methyl-2-[2'-(methylsulfonyl)-4-biphenylyl]-5-(trifluoromethyl)quinoxaline is a complex organic compound with significant potential in various scientific applications. This compound, also known by its CAS number 1221265-39-9, features a quinoxaline core structure, which is a class of nitrogen-containing heterocycles. Quinoxalines are known for their diverse biological activities and are frequently utilized in the development of pharmaceuticals and agrochemicals.
The compound can be sourced from chemical suppliers and is often synthesized in laboratory settings. Its structural characteristics and biological properties make it a subject of interest in medicinal chemistry and material science.
3-Methyl-2-[2'-(methylsulfonyl)-4-biphenylyl]-5-(trifluoromethyl)quinoxaline falls under the category of heterocyclic compounds, specifically quinoxalines. It is classified as an aromatic compound due to the presence of multiple benzene rings in its structure.
The synthesis of 3-Methyl-2-[2'-(methylsulfonyl)-4-biphenylyl]-5-(trifluoromethyl)quinoxaline typically involves several key steps:
Technical details regarding specific reaction conditions, such as temperature, solvent choice, and catalysts used, can vary based on the synthetic route adopted .
The molecular formula for 3-Methyl-2-[2'-(methylsulfonyl)-4-biphenylyl]-5-(trifluoromethyl)quinoxaline is C23H17F3N2O2S. The compound features a quinoxaline core substituted at various positions with functional groups that enhance its chemical reactivity and biological activity.
The reactivity of 3-Methyl-2-[2'-(methylsulfonyl)-4-biphenylyl]-5-(trifluoromethyl)quinoxaline can be attributed to its functional groups:
Technical details about specific reaction pathways and conditions can provide insights into optimizing synthesis for desired derivatives .
The mechanism of action for compounds like 3-Methyl-2-[2'-(methylsulfonyl)-4-biphenylyl]-5-(trifluoromethyl)quinoxaline often involves interaction with biological targets such as enzymes or receptors. These interactions can lead to:
Biological target prediction models indicate that this compound could interact with various microbial enzymes, contributing to its potential as an antimicrobial agent .
Relevant data from analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry confirm structural integrity and purity .
3-Methyl-2-[2'-(methylsulfonyl)-4-biphenylyl]-5-(trifluoromethyl)quinoxaline has potential applications in:
Quinoxaline derivatives constitute a privileged scaffold in drug discovery due to their planar, aromatic structure, enabling diverse non-covalent interactions with biological targets. The core structure facilitates π-π stacking with protein aromatic residues, hydrogen bonding via nitrogen atoms, and hydrophobic interactions. This versatility underpins their broad bioactivity, including antimicrobial, anticancer, and antiviral effects. The compound 3-Methyl-2-[2'-(methylsulfonyl)-4-biphenylyl]-5-(trifluoromethyl)quinoxaline (PubChem CID: 46202579; Molecular Formula: C₂₃H₁₇F₃N₂O₂S) exemplifies this scaffold, featuring a biphenyl-linked quinoxaline core with strategic substitutions enhancing target affinity . Its IUPAC name confirms the methylsulfonyl group at the ortho-position of the distal phenyl ring and a trifluoromethyl group at the 5-position of the quinoxaline ring, optimizing steric and electronic properties for target engagement .
Functional groups critically modulate the compound’s physicochemical properties and target specificity:
Table 1: Impact of Key Substituents on Compound Properties
Substituent | Electronic Effect | Role in Target Binding | Biological Consequence |
---|---|---|---|
Methylsulfonyl (C7) | Strong electron-withdrawing | Hydrogen bond acceptor; disrupts iron transport | Antibacterial activity against mycobacteria |
Trifluoromethyl (C5) | Moderate electron-withdrawing | Enhances membrane penetration; stabilizes charge transfer | Improved cellular uptake and target affinity |
Quinoxaline derivatives evolved from nonspecific kinase inhibitors to targeted therapeutics:
Table 2: Evolution of Key Quinoxaline Derivatives (2010–2020)
Timeframe | Representative Compound Features | Primary Therapeutic Target | Innovation |
---|---|---|---|
2010–2015 | 2,3-Di-substituted quinoxalines | Kinases (VEGFR, PDGFR) | Improved potency via halogen bonding |
2016–2020 | 2-Biphenyl-3-methylquinoxalines with –SO₂R | Iron transport proteins; Kinases | Methylsulfonyl enabled dual targeting |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9